2-(5-Nitro-1H-imidazol-1-yl)ethanol 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 5006-68-8
VCID: VC21110742
InChI: InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2
SMILES: C1=C(N(C=N1)CCO)[N+](=O)[O-]
Molecular Formula: C5H7N3O3
Molecular Weight: 157.13 g/mol

2-(5-Nitro-1H-imidazol-1-yl)ethanol

CAS No.: 5006-68-8

Cat. No.: VC21110742

Molecular Formula: C5H7N3O3

Molecular Weight: 157.13 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Nitro-1H-imidazol-1-yl)ethanol - 5006-68-8

Specification

CAS No. 5006-68-8
Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
IUPAC Name 2-(5-nitroimidazol-1-yl)ethanol
Standard InChI InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2
Standard InChI Key DFMZECOLZRIPOT-UHFFFAOYSA-N
SMILES C1=C(N(C=N1)CCO)[N+](=O)[O-]
Canonical SMILES C1=C(N(C=N1)CCO)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Structural Characteristics

2-(5-Nitro-1H-imidazol-1-yl)ethanol has a well-defined molecular structure consisting of an imidazole ring with a nitro group at the 5-position and an ethanol substituent at the 1-position. This arrangement contributes to its specific chemical behavior and reactivity patterns that are relevant to its applications in pharmaceutical contexts .

The compound is uniquely identified through various structural descriptors that facilitate its precise recognition in chemical databases and literature:

  • IUPAC Name: 2-(5-nitroimidazol-1-yl)ethanol

  • Molecular Formula: C5H7N3O3

  • Standard InChI: InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2

  • Standard InChIKey: DFMZECOLZRIPOT-UHFFFAOYSA-N

  • SMILES Notation: C1=C(N(C=N1)CCO)N+[O-]

These identifiers are essential for unambiguous compound characterization in chemical databases, facilitating research efforts and ensuring accurate compound identification across different platforms and publications.

Physical and Chemical Properties

The physical and chemical properties of 2-(5-Nitro-1H-imidazol-1-yl)ethanol play a significant role in determining its behavior in various pharmaceutical and analytical applications. Table 1 summarizes the key properties of this compound based on available data.

Table 1: Physical and Chemical Properties of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

PropertyValueReference
Molecular Weight157.13 g/mol
Exact Mass157.04900
LogP (octanol-water partition coefficient)0.30680
Polar Surface Area (PSA)83.87000
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available

The LogP value of 0.30680 indicates that 2-(5-Nitro-1H-imidazol-1-yl)ethanol has moderate hydrophilicity, suggesting better solubility in aqueous environments than in lipid-based systems . This property is particularly relevant for understanding its pharmacokinetic behavior and analytical method development.

The Polar Surface Area (PSA) value of 83.87000 suggests the molecule has a significant capacity for hydrogen bonding, which influences its interactions with biological systems and analytical instrumentation . This characteristic is important for predicting the compound's behavior in various experimental and analytical contexts.

Applications and Uses

Role as a Certified Reference Material

The primary application of 2-(5-Nitro-1H-imidazol-1-yl)ethanol is as a certified reference material in pharmaceutical toxicology and analytical chemistry. Reference materials serve as standards against which the properties of unknown samples can be compared, ensuring accuracy, reliability, and consistency in analytical measurements.

Sigma-Aldrich offers 2-(5-Nitro-1H-imidazol-1-yl)ethanol as a certified reference material under their TraceCERT product line (product number PHR9072), indicating its adherence to stringent quality standards required for reference materials . This availability ensures that laboratories can access reliable standards for their analytical needs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator